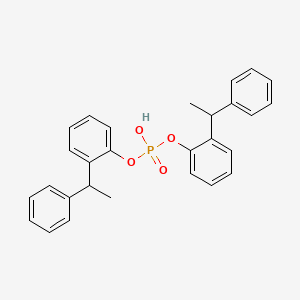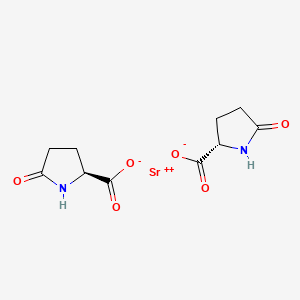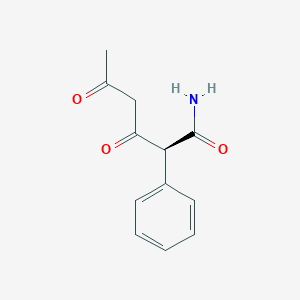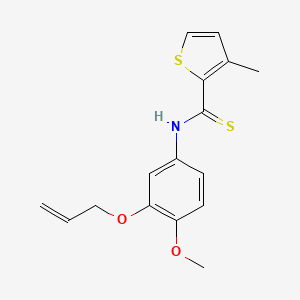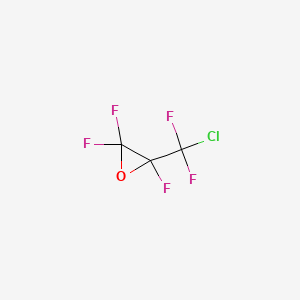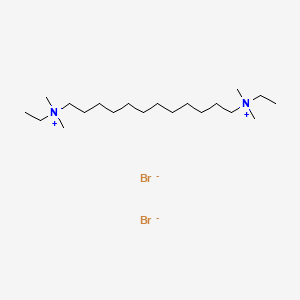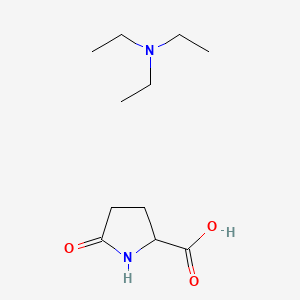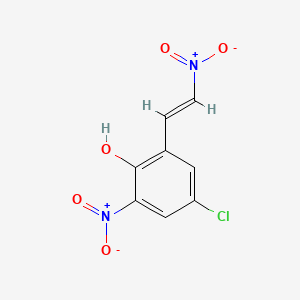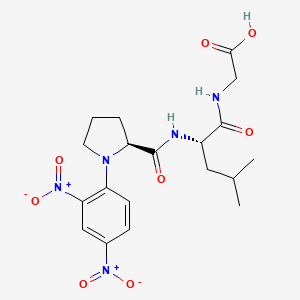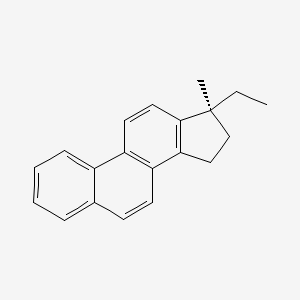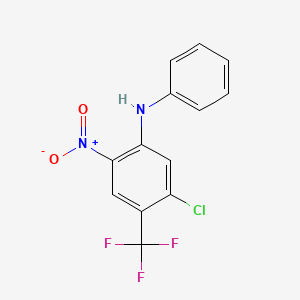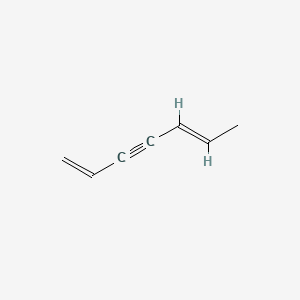
1,5-Heptadien-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptadien-3-yne is an organic compound with the molecular formula C7H8. It is a colorless liquid that contains both double and triple bonds, making it a member of the enyne family. This compound is known for its reactivity due to the presence of these multiple bonds, which makes it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptadiene. This process involves the removal of hydrogen atoms from heptadiene to form the triple bond, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Heptadien-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or alcohols.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Heptadien-3-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Heptadien-3-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, such as addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadien-3-yne: Similar in structure but with one less carbon atom.
1,5-Octadien-3-yne: Similar in structure but with one more carbon atom.
Uniqueness: 1,5-Heptadien-3-yne is unique due to its specific chain length and the presence of both double and triple bonds, which provide a distinct reactivity profile compared to its analogs .
Eigenschaften
CAS-Nummer |
55712-06-6 |
|---|---|
Molekularformel |
C7H8 |
Molekulargewicht |
92.14 g/mol |
IUPAC-Name |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
InChI-Schlüssel |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C/C#CC=C |
Kanonische SMILES |
CC=CC#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


